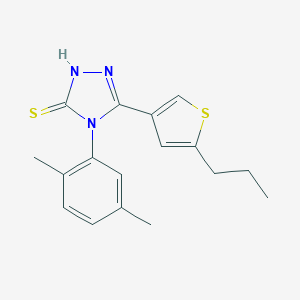![molecular formula C16H20BrN5OS B457008 N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457008.png)
N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl substituents. The final steps involve the coupling of the pyrazole derivative with benzyl hydrazinecarbothioamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromine and methyl substituents on the pyrazole ring play a crucial role in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
- N-benzyl-2-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
Uniqueness
N~1~-BENZYL-2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C16H20BrN5OS |
|---|---|
Molecular Weight |
410.3g/mol |
IUPAC Name |
1-benzyl-3-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C16H20BrN5OS/c1-11-15(17)12(2)22(21-11)9-8-14(23)19-20-16(24)18-10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,19,23)(H2,18,20,24) |
InChI Key |
IZEKDDJNIPMHSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NCC2=CC=CC=C2)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NCC2=CC=CC=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456925.png)

![1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456928.png)
![N-cyclohexyl-2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B456931.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456932.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456934.png)
![N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B456937.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B456940.png)
![2-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456943.png)
![2-({4-[(2-Chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456944.png)
![5-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456945.png)
![1-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456946.png)
![2-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456948.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456949.png)
